

Application Notes and Protocols: Use of Pyriminostrobin in Fungal Resistance Monitoring Studies

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Compound of Interest

Compound Name: *Pyriminostrobin*

Cat. No.: *B1429120*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriminostrobin is a broad-spectrum fungicide belonging to the strobilurin class, which is widely used in agriculture to control a variety of fungal diseases.[1][2] Like other strobilurins, **Pyriminostrobin** is a Quinone outside Inhibitor (QoI) that targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[3][4] This action inhibits ATP production, leading to the cessation of fungal growth and eventual cell death.[3][4] Due to its single-site mode of action, there is a high risk of resistance development in fungal populations.[4] The primary mechanism of resistance to QoI fungicides is a single point mutation in the cytochrome b (CYTB) gene, most commonly a substitution of glycine (G) with alanine (A) at codon 143 (G143A).[5][6]

These application notes provide detailed protocols for monitoring fungal resistance to **Pyriminostrobin**, focusing on in vitro sensitivity assays and molecular detection of the G143A resistance mutation.

Data Presentation: In Vitro Sensitivity of Fungal Pathogens to QoI Fungicides

The following tables summarize the 50% effective concentration (EC50) values of **Pyriminostrobin** and other closely related QoI fungicides against various fungal pathogens. EC50 is a measure of the concentration of a fungicide that inhibits 50% of the in vitro growth or spore germination of a fungal isolate. It is a key parameter in resistance monitoring.

Note: Specific EC50 data for **Pyriminostrobin** is limited in the public domain. Therefore, data for the closely related and structurally similar QoI fungicide, pyraclostrobin, is included to provide a comparative baseline. Researchers are encouraged to establish their own baseline sensitivity data for **Pyriminostrobin** against their specific fungal populations of interest.

Table 1: EC50 Values of Pyraclostrobin against Various Fungal Pathogens

| Fungal Species | Host | EC50 Range (µg/mL) - Sensitive Isolates | EC50 Range (µg/mL) - Resistant Isolates (G143A) | Reference |
|-----------------------------|------------|---|---|---|
| Botrytis cinerea | Strawberry | 0.033 (mean) | >100 | [5] [7] |
| Colletotrichum destructivum | Alfalfa | 0.39 (mean) | Not Reported | [8] |
| Colletotrichum orbiculare | Watermelon | <0.1 | Not Reported | [9] |
| Colletotrichum siamense | Strawberry | Not Reported | >100 | [3] |
| Corynespora cassicola | Cucumber | 0.006 - 0.01 | 0.51 - 8.82 | [10] |
| Fusarium graminearum | Wheat | 0.24 - 0.28 (median) | Not Reported | [11] |
| Alternaria spp. | Potato | Not Reported | >100 | [12] |

Table 2: Cross-Resistance between Pyraclostrobin and other QoI Fungicides

Studies have shown a significant positive cross-resistance between pyraclostrobin and other QoI fungicides like azoxystrobin and kresoxim-methyl.[3][4] This means that fungal isolates resistant to one of these fungicides are typically resistant to the others due to the shared G143A resistance mechanism.[3][4]

| Fungal Species | Fungicides Showing Cross-Resistance with Pyraclostrobin | Reference |
|-------------------------|---|-----------|
| Colletotrichum siamense | Kresoxim-methyl, Azoxystrobin | [3] |
| General observation | Azoxystrobin, Trifloxystrobin, and other QoI fungicides | [4] |

Experimental Protocols

Mycelial Growth Inhibition Assay

This assay determines the in vitro toxicity of **Pyriminostrobin** to fungal mycelia and is a common method for calculating EC50 values.

Materials:

- Pure fungal cultures
- Potato Dextrose Agar (PDA)
- **Pyriminostrobin** (analytical grade)
- Sterile distilled water
- Solvent for **Pyriminostrobin** (e.g., acetone or DMSO, depending on solubility)
- Sterile petri dishes (90 mm)
- Sterile cork borer (5 mm diameter)
- Incubator

Procedure:

- Prepare Fungicide Stock Solution: Dissolve a known amount of **Pyriminostrobin** in a minimal amount of a suitable solvent to prepare a high-concentration stock solution (e.g., 10 mg/mL).
- Prepare Fungicide-Amended Media:
 - Autoclave PDA medium and cool it to 50-55°C in a water bath.
 - Prepare a series of dilutions of the **Pyriminostrobin** stock solution in sterile distilled water.
 - Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth (typically ≤1% v/v).
 - Pour the amended PDA into sterile petri dishes and allow them to solidify.
- Inoculation:
 - From the margin of an actively growing, pure fungal culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.
 - Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
- Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
- Data Collection:
 - Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches approximately 80% of the plate diameter.^[13]
 - Calculate the average diameter for each plate.

- Data Analysis:
 - Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: $\text{Inhibition (\%)} = [(dc - dt) / dc] \times 100$ where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.^[13]
 - Use probit analysis or non-linear regression to determine the EC50 value from the dose-response curve.

Spore Germination Inhibition Assay

This assay is particularly useful for fungi that sporulate readily and can provide faster results than mycelial growth assays.

Materials:

- Fungal spores
- Sterile distilled water
- **Pyriminostrobin** stock solution
- Water agar or a suitable germination medium
- Microscope slides or multi-well plates
- Hemocytometer
- Microscope

Procedure:

- Prepare Spore Suspension:
 - Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water and gently scraping the surface.
 - Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

- Adjust the spore concentration to a final density of approximately 1×10^5 to 1×10^6 spores/mL using a hemocytometer.[\[14\]](#)
- Prepare Fungicide Solutions: Prepare a series of dilutions of the **Pyriminostrobin** stock solution in sterile distilled water to achieve the desired final concentrations.
- Assay Setup:
 - In a multi-well plate or on microscope slides, mix a small volume of the spore suspension with an equal volume of the fungicide solution.
 - Include a control with sterile distilled water instead of the fungicide solution.
- Incubation: Incubate the slides or plates in a humid chamber at the optimal temperature for germination for a sufficient period (e.g., 6-24 hours).
- Data Collection:
 - After incubation, observe a minimum of 100 spores per replicate under a microscope.
 - A spore is considered germinated if the germ tube is at least half the length of the spore.
[\[14\]](#)
- Data Analysis:
 - Calculate the percentage of spore germination for each concentration.
 - Calculate the percentage of inhibition of spore germination relative to the control.
 - Determine the EC50 value using probit analysis or non-linear regression.

Molecular Detection of the G143A Mutation via PCR-RFLP

This method allows for the rapid and specific detection of the G143A mutation in the CYTB gene.

Materials:

- Fungal DNA extract
- PCR primers flanking the G143A mutation site in the CYTB gene
- Taq DNA polymerase and dNTPs
- PCR thermocycler
- Restriction enzyme that specifically cuts either the wild-type or the mutant sequence (e.g., Fnu4HI or SatiI can be used to detect the G143A mutation in some fungi).[5]
- Agarose gel electrophoresis equipment
- DNA loading dye and ladder

Procedure:

- DNA Extraction: Extract genomic DNA from the fungal isolates.
- PCR Amplification:
 - Design or use previously published primers to amplify a fragment of the CYTB gene containing codon 143.
 - Perform PCR using standard conditions, with an appropriate annealing temperature for the chosen primers.
- Restriction Digestion:
 - Digest the PCR product with the selected restriction enzyme according to the manufacturer's instructions. The G143A mutation creates or abolishes a restriction site for a specific enzyme.
- Gel Electrophoresis:
 - Separate the digested DNA fragments on an agarose gel.
 - Visualize the DNA bands under UV light after staining with a DNA-intercalating dye.

- Interpretation:
 - Resistant isolates (G143A mutation): Will show a different banding pattern compared to the sensitive isolates due to the gain or loss of the restriction site.
 - Sensitive isolates (wild-type): Will show the original banding pattern.

Visualization of Key Processes

Caption: **Pyriminostrobin**'s mode of action and the G143A resistance mechanism.

Caption: A generalized workflow for monitoring fungal resistance to **Pyriminostrobin**.

Fitness of Resistant Strains

A critical aspect of resistance management is understanding the fitness of resistant fungal strains in the absence of fungicide selection pressure. Many studies on QoI-resistant fungi carrying the G143A mutation have shown no significant fitness penalty in terms of mycelial growth, sporulation, or virulence compared to their sensitive counterparts.[3] This implies that once resistance emerges in a population, it is likely to persist even if the use of **Pyriminostrobin** is discontinued.

Conclusion

The protocols and information provided in these application notes offer a framework for researchers to monitor the emergence and prevalence of **Pyriminostrobin** resistance in fungal populations. Consistent monitoring is crucial for the development of effective and sustainable disease management strategies and to prolong the efficacy of this important class of fungicides. It is recommended that baseline sensitivity data be established for local fungal populations before the widespread use of **Pyriminostrobin** to enable accurate tracking of resistance development over time.

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